1-(3-Pyridyl-13C6)-1,4-butanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N4O8/c1-3-24-25-16-23(48-35(44)39-14-12-22(13-15-39)37-34(43)47-19-21-8-6-5-7-9-21)10-11-29(25)38-31-26(24)18-40-30(31)17-28-27(32(40)41)20-46-33(42)36(28,45)4-2/h5-11,16-17,22,45H,3-4,12-15,18-20H2,1-2H3,(H,37,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMPFWDMNDERMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NC(=O)OCC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 3 Pyridyl 13c6 1,4 Butanediol and Isotopic Analogues
Strategies for Carbon-13 Enrichment of the Pyridine (B92270) Moiety
Achieving complete carbon-13 labeling (¹³C₆) of the pyridine ring is a significant synthetic challenge. Two primary approaches are employed: the assembly of the ring from ¹³C-labeled precursors (de novo synthesis) and the direct isotopic exchange on a pre-formed pyridine core.
De novo synthesis involves constructing the heterocyclic pyridine ring from simpler, acyclic building blocks that have been pre-enriched with carbon-13. This bottom-up approach ensures precise placement of the isotopic labels. Various classical organic reactions for pyridine synthesis can be adapted for this purpose, such as the Hantzsch or Kröhnke pyridine syntheses, by utilizing ¹³C-labeled starting materials.
A more modern and versatile approach involves biocatalysis or bio-inspired syntheses. Nature has evolved numerous pathways for producing pyridine heterocycles. nih.gov For instance, the biosynthesis of 2,2′-bipyridine involves a complex assembly line of enzymes that could potentially be harnessed or mimicked. nih.gov Hetero-Diels-Alder reactions, which form a six-membered ring through a [4+2] cycloaddition, are another powerful strategy. nih.gov By employing ¹³C-enriched dienes or dienophiles, a fully labeled pyridine ring could be constructed. The synthesis of specifically ¹³C-labeled sugar phosphates for investigating metabolic pathways demonstrates the feasibility of using enzymatic and chemical methods to create complex, isotopically enriched molecules from simple labeled precursors. nih.gov
Isotopic exchange reactions offer an alternative route, aiming to replace the naturally abundant ¹²C atoms with ¹³C on an existing pyridine ring. While direct C-H activation for carbon isotope exchange on pyridines is challenging, innovative strategies involving ring-opening and ring-closing sequences have emerged. nih.govresearchgate.net
One of the most promising methods is based on the formation of Zincke imine intermediates. nih.govacs.org This strategy involves activating the pyridine ring to open it, followed by a recyclization step that incorporates the isotope. While initially developed for nitrogen-15 (B135050) labeling using ¹⁵N-labeled ammonia, this chemistry has been extended. nih.govacs.orgchemrxiv.orgchemrxiv.org The reactivity of the Zincke imine intermediates also allows for modifications at the carbon positions of the ring. acs.org Research has shown the potential for nitrogen-to-carbon replacement, which could be adapted to install carbon-13. researchgate.net This approach is particularly valuable for late-stage labeling of complex molecules and can achieve very high levels of isotope incorporation, often exceeding 95%. nih.govacs.org
| Labeling Strategy | Description | Advantages | Key Challenges |
| De Novo Synthesis | Construction of the pyridine ring from small, ¹³C-enriched acyclic precursors. | Precise control over label placement; applicable to various substitution patterns. | Requires synthesis of specific ¹³C-labeled starting materials, which can be complex and costly. |
| Isotopic Exchange | Replacement of ¹²C with ¹³C on a pre-existing pyridine ring, often via ring-opening/closing. | Allows for late-stage labeling of complex molecules; potentially more atom-economical. | Method development is complex; may have limitations based on substitution patterns and achieving full C₆ labeling. |
Synthesis of the 1,4-Butanediol (B3395766) Carbon Backbone
1,4-Butanediol (BDO) is a high-volume industrial chemical used in the production of polymers and solvents. chemicalbook.comchemicalbook.com Its synthesis can be achieved through established chemical routes or increasingly via sustainable microbial fermentation.
Several large-scale industrial processes exist for the chemical synthesis of 1,4-butanediol. These methods typically involve multi-step reactions, including hydrogenation and oxidation of various C4 feedstocks.
Reppe Process : This was the earliest industrialized method and remains a mainstream process. chemicalbook.comresearchgate.net It involves the reaction of acetylene (B1199291) with formaldehyde (B43269) to produce 1,4-butynediol, which is subsequently hydrogenated to yield 1,4-butanediol. researchgate.netchemicalbook.comtandfonline.com The process is known for its mature technology and high product yield. chemicalbook.com
Maleic Anhydride (B1165640) Hydrogenation : This route, often called the Davy process, uses maleic anhydride as the starting material. The maleic anhydride is produced by the oxidation of n-butane. A deep hydrogenation of the anhydride, often in a one-pot synthesis, yields 1,4-butanediol. chemicalbook.comrsc.org
Hydrogenation of Succinic Acid : With the increasing availability of bio-based succinic acid, its hydrogenation to 1,4-butanediol has become an attractive sustainable route. acs.org The use of efficient catalysts, such as those based on copper-palladium alloys, can achieve high selectivity and conversion rates. acs.org
Other Routes : Other commercial processes include a three-step method starting from butadiene and acetic acid, and a process starting from propylene (B89431) oxide. chemicalbook.comchemicalbook.com
| Synthesis Route | Precursor(s) | Key Transformation(s) | Catalyst Examples |
| Reppe Process | Acetylene, Formaldehyde | Ethynylation, Hydrogenation | Modified Nickel, Copper-Bismuth researchgate.netchemicalbook.com |
| Maleic Anhydride Route | n-Butane or Benzene (B151609) | Oxidation, Hydrogenation | Cu-Mo/SiO₂, Cu-Pd/HAP rsc.orgacs.org |
| Succinic Acid Route | Succinic Acid | Hydrogenation | Cu-Pd/HAP acs.org |
| Butadiene Route | Butadiene, Acetic Acid | Acetoxylation, Hydrogenation, Hydrolysis | Not specified chemicalbook.com |
Bio-based production of butanediols is a rapidly developing field, offering a sustainable alternative to petrochemical processes. researchgate.net While much of the research has focused on 2,3-butanediol (B46004), metabolic engineering has successfully created pathways for 1,4-butanediol production in various microorganisms. nih.govosti.govoup.comwikipedia.org
Engineered strains of Escherichia coli and Clostridium species are the most common hosts for 1,4-BDO biosynthesis. chemicalbook.comtandfonline.com These "microbial cell factories" utilize renewable feedstocks like glucose or xylose. tandfonline.com The engineered metabolic pathways typically start from intermediates of central metabolism, such as succinyl-CoA or alpha-ketoglutarate. tandfonline.com A series of enzymatic steps, often involving heterologous enzymes from different organisms, converts these precursors into 4-hydroxybutyrate (4HB), which is then reduced to 1,4-butanediol. tandfonline.com Strategies to enhance production include optimizing the expression of key enzymes, eliminating competing byproduct pathways, and ensuring redox balance within the cell. chemicalbook.comosti.gov Fermentation processes can be conducted under anaerobic conditions, and purification of the bio-produced 1,4-butanediol from the fermentation broth is a critical downstream step. google.comgoogle.com
| Microorganism | Feedstock | Key Pathway Feature | Reported Titer |
| Escherichia coli (engineered) | Glucose | Conversion via α-ketoglutarate or succinate (B1194679) | >10 g/L tandfonline.com |
| Clostridium acetobutylicum (engineered) | Glucose | Reverse β-oxidation pathway | 0.066 mg/mL tandfonline.com |
| Bacillus subtilis | Sugars | Natural producer of 2,3-butanediol | High titers for 2,3-BDO osti.gov |
| Klebsiella pneumoniae | Sugars | Natural producer of 2,3-butanediol | High titers for 2,3-BDO researchgate.net |
Coupling Strategies for the Pyridyl and Butanediol (B1596017) Moieties
The final stage in the synthesis of 1-(3-Pyridyl-13C6)-1,4-butanediol is the formation of the carbon-carbon bond between the C3 position of the isotopically labeled pyridine ring and the C1 position of the butanediol backbone. Transition-metal-catalyzed cross-coupling reactions are the methods of choice for this transformation.
While the coupling of 2-pyridyl organometallics is notoriously difficult (the "2-pyridyl problem"), reactions at the 3-position are generally more straightforward. nih.govresearchgate.netnih.gov Several established cross-coupling reactions can be employed:
Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a palladium or nickel complex. orgsyn.org For this synthesis, one could react a 3-pyridylzinc halide (prepared from 3-halopyridine) with a protected 4-halobutanol derivative. The Negishi coupling is known for its high functional group tolerance. orgsyn.org
Suzuki-Miyaura Coupling : This widely used reaction couples a boronic acid or ester with an organohalide using a palladium catalyst. A 3-pyridylboronic acid could be coupled with a suitable electrophile derived from the butanediol chain. While 2-pyridylboron reagents can be unstable, 3-pyridyl analogues are generally more robust. researchgate.net
Stille Coupling : This method uses an organotin reagent (stannane) and an organohalide. A 3-(tributylstannyl)pyridine (B1335939) could be coupled with a protected 4-halobutanol under palladium catalysis. orgsyn.org
The choice of coupling partners would require careful consideration of protecting groups for the two hydroxyl functions of the butanediol moiety to prevent side reactions. One hydroxyl group would be part of the coupling fragment, while the other would need to be masked until after the C-C bond formation.
Stereoselective Synthesis of Enantiomeric Forms of Labeled 1-(3-Pyridyl)-1,4-butanediol
The stereoselective synthesis of the (R)- and (S)-enantiomers of this compound presents a significant synthetic challenge, requiring precise control over stereochemistry while incorporating an isotopic label. A logical and efficient synthetic strategy involves the initial preparation of a 13C-labeled pyridine precursor, followed by the construction of the butanediol side chain and, finally, a stereoselective reduction to establish the chiral center.
A plausible synthetic pathway commences with a commercially available, uniformly 13C-labeled benzene derivative, such as [U-13C6]bromobenzene. This labeled starting material can be converted to a key intermediate, [13C6]-3-cyanopyridine. This transformation can be achieved through various organometallic cross-coupling reactions, followed by functional group manipulations.
Once the isotopically labeled pyridine precursor is in hand, the subsequent steps focus on building the side chain to form the prochiral ketone, 4-hydroxy-1-(3-pyridyl-13C6)-1-butanone. This key intermediate is a known metabolite of tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.govsigmaaldrich.com The synthesis of its unlabeled form is documented, and similar methods can be adapted for the labeled analogue. For instance, the reaction of a Grignard reagent derived from a protected 3-bromobutanol with [13C6]-3-cyanopyridine would yield the desired ketone after hydrolysis.
The final and most critical step is the stereoselective reduction of the prochiral ketone, 4-hydroxy-1-(3-pyridyl-13C6)-1-butanone, to furnish the individual (R)- and (S)-enantiomers of this compound. Both chemical and biocatalytic methods are viable for this transformation.
Chemical Asymmetric Reduction:
A number of chiral catalysts are known to effectively reduce ketones to chiral alcohols with high enantioselectivity. nih.gov For the reduction of a γ-hydroxyketone such as 4-hydroxy-1-(3-pyridyl-13C6)-1-butanone, catalysts that allow for chelation control can be particularly effective.
One of the most reliable methods for the asymmetric reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst. ebi.ac.uk The catalyst, prepared in situ from a chiral amino alcohol, coordinates with borane (B79455) and the ketone substrate, facilitating a highly enantioselective hydride transfer. The choice of the (R)- or (S)-enantiomer of the amino alcohol dictates the stereochemical outcome of the reduction, allowing for the selective synthesis of either (R)- or (S)-1-(3-Pyridyl-13C6)-1,4-butanediol.
Alternatively, transition metal-based catalysts, such as those derived from ruthenium and chiral diamine-phosphine ligands (e.g., Ru-BINAP), are highly effective for the asymmetric hydrogenation of ketones. thieme-connect.de These reactions often proceed with high turnover numbers and excellent enantioselectivities. The presence of the pyridine nitrogen and the hydroxyl group in the substrate can influence catalyst coordination and stereoselectivity.
| Catalyst System | Chiral Ligand/Auxiliary | Typical Reductant | Expected Product | Key Features |
| Corey-Bakshi-Shibata (CBS) | (R)- or (S)-2-Methyl-CBS-oxazaborolidine | Borane (BH3) | (S)- or (R)-1-(3-Pyridyl-13C6)-1,4-butanediol | High enantioselectivity, predictable stereochemistry. |
| Noyori Asymmetric Hydrogenation | (R)- or (S)-BINAP with Ru(II) | Hydrogen gas (H2) | (S)- or (R)-1-(3-Pyridyl-13C6)-1,4-butanediol | High efficiency and enantioselectivity. |
Biocatalytic Asymmetric Reduction:
Enzymatic reductions offer a green and highly selective alternative to chemical methods. Ketoreductases (KREDs) or whole-cell biocatalysts containing alcohol dehydrogenases can reduce ketones with exceptional enantio- and regioselectivity. nih.gov
Drawing an analogy from the asymmetric reduction of the structurally similar 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol, specific yeast strains can be employed. For instance, Pichia jadinii has been shown to reduce 4-hydroxy-2-butanone to the (R)-alcohol with absolute stereochemical selectivity (100% e.e.). nih.gov Similarly, carbonyl reductases from other microorganisms, such as Sporobolomyces salmonicolor, have demonstrated broad substrate specificity and are capable of reducing aromatic ketones to (S)-alcohols. nih.gov
Screening a library of ketoreductases or yeast strains against the labeled prochiral ketone, 4-hydroxy-1-(3-pyridyl-13C6)-1-butanone, would likely identify biocatalysts capable of producing either the (R)- or (S)-enantiomer of the desired diol with high optical purity. The reaction conditions, such as pH, temperature, and co-factor regeneration system, would need to be optimized for the specific biocatalyst.
| Biocatalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |
| Pichia jadinii HBY61 | 4-hydroxy-2-butanone | (R)-1,3-butanediol | 100% | nih.gov |
| Carbonyl Reductase from Sporobolomyces salmonicolor | Aromatic α-ketoesters | (S)-α-hydroxy esters | >99% | nih.gov |
By employing these advanced stereoselective methodologies, it is feasible to synthesize both the (R)- and (S)-enantiomers of this compound in high enantiomeric purity, providing valuable tools for scientific research.
Elucidation of Metabolic Pathways and Carbon Fluxes Using 1 3 Pyridyl 13c6 1,4 Butanediol
Principles and Applications of ¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates of metabolic reactions within living cells. numberanalytics.com The core principle involves introducing a substrate labeled with ¹³C into a biological system and then tracking the distribution of these heavy carbon isotopes into various intracellular metabolites. researchgate.netnumberanalytics.com This method provides a detailed snapshot of the cell's metabolic activity, offering insights that are not achievable through other 'omics' technologies like genomics, transcriptomics, or proteomics. nih.gov
Tracing Carbon Isotopes to Map Intracellular Metabolic Networks
The fundamental concept behind ¹³C-MFA is the use of stable isotopes, like carbon-13, to follow the transformation of metabolites through biochemical pathways. numberanalytics.com When cells are provided with a ¹³C-labeled nutrient, the labeled carbon atoms are incorporated into a variety of downstream molecules as they are processed by the cell's metabolic machinery. numberanalytics.comnih.gov By measuring the extent and position of ¹³C enrichment in these metabolites, researchers can reconstruct the flow of carbon through the metabolic network. numberanalytics.comtum.de This process allows for the identification of active pathways and the relative contribution of different substrates to cellular metabolism. researchgate.netresearchgate.net
The choice of the labeled substrate is critical and depends on the specific metabolic pathways under investigation. nih.gov For instance, while ¹³C-labeled glucose is often used to probe glycolysis and the pentose (B10789219) phosphate (B84403) pathway, other tracers like ¹³C-labeled glutamine are better suited for studying the tricarboxylic acid (TCA) cycle. cortecnet.com The use of specifically labeled compounds, such as 1-(3-Pyridyl-¹³C₆)-1,4-butanediol, enables the targeted investigation of particular metabolic routes.
Quantitative Determination of Metabolic Flux Distributions via Mass Isotopomer Analysis
The quantitative power of ¹³C-MFA lies in the analysis of mass isotopomers. researchgate.net Mass isotopomers are molecules that are chemically identical but differ in mass due to the presence of heavy isotopes. researchgate.net Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to measure the distribution of these isotopomers in cellular metabolites. researchgate.netnumberanalytics.com
This mass isotopomer distribution (MID) data provides a detailed fingerprint of the metabolic state. nih.gov For simple metabolic networks, the MID of a final product can directly reveal the relative fluxes of converging pathways. researchgate.net However, for more complex networks, the relationship between fluxes and MIDs is more intricate, necessitating the use of computational models to decipher the flux distribution. researchgate.net
Computational Algorithms and Metabolic Modeling for Flux Estimation
To translate the measured mass isotopomer distributions into quantitative metabolic fluxes, sophisticated computational algorithms and metabolic models are essential. researchgate.net These models consist of a set of biochemical reactions representing the metabolic network of the organism being studied. The core of the analysis involves solving a system of algebraic equations that describe the flow of carbon atoms through the network. nih.gov
The process is typically formulated as an optimization problem where the computational model seeks to find the set of metabolic fluxes that best explains the experimentally measured MIDs. researchgate.netnih.gov This is achieved by minimizing the difference between the simulated MIDs, predicted by the model for a given set of fluxes, and the actual experimental data. researchgate.net Various computational frameworks and software tools have been developed to handle the complexity of these calculations, including methods based on machine learning and geometric algorithms for sampling the flux space. acs.orgdagstuhl.deresearchgate.net These advancements have made ¹³C-MFA a more accessible and powerful tool for a wide range of biological and biomedical research applications. nih.gov
Investigation of 1,4-Butanediol (B3395766) Catabolism and Anabolism in Biological Systems
1,4-Butanediol (1,4-BDO) is a four-carbon diol that plays a role in both industrial chemical synthesis and biological processes. ontosight.aitandfonline.com In biological systems, the breakdown (catabolism) and synthesis (anabolism) of 1,4-BDO are of significant interest for understanding microbial metabolism and for applications in biotechnology. nih.govyoutube.com The study of these pathways provides insights into how organisms utilize various carbon sources and can be engineered for the production of valuable chemicals. researchgate.netacs.org
Microbial Degradation Pathways of 1,4-Butanediol
Several microorganisms, including bacteria and fungi, are capable of utilizing 1,4-butanediol as a sole source of carbon and energy. ontosight.ainih.gov The degradation pathways can vary between different organisms but generally involve the oxidation of 1,4-BDO. ontosight.ai For instance, in Pseudomonas putida, a versatile soil bacterium, the catabolism of 1,4-BDO has been a subject of study to enhance its metabolic efficiency. nih.gov While the wildtype strain grows slowly on 1,4-BDO, adaptively evolved strains show significantly improved growth rates. nih.gov
Research has shown that the initial step in the microbial degradation of 1,4-BDO is its oxidation to 4-hydroxybutyrate. nih.gov From there, several potential pathways can be followed:
Oxidation to succinate (B1194679): 4-hydroxybutyrate can be further oxidized to succinate, which then enters the central metabolic pathways. nih.gov
CoA activation and oxidation: 4-hydroxybutyrate can be activated to 4-hydroxybutyryl-CoA, which is then oxidized to succinyl-CoA. nih.gov
Beta-oxidation: An alternative route involves the beta-oxidation of 4-hydroxybutyrate to produce glycolyl-CoA and acetyl-CoA. nih.gov
The specific enzymes and regulatory mechanisms involved in these pathways are areas of active research, with the goal of engineering more efficient microbial systems for bioremediation and bioproduction. nih.govresearchgate.net
Enzymatic Transformations and Identification of Key Intermediates (e.g., 4-hydroxybutyrate)
The enzymatic conversion of 1,4-butanediol is a critical aspect of its metabolism. A key intermediate in this process is 4-hydroxybutyrate (4-HB). nih.govmdpi.com The transformation of 1,4-BDO to 4-HB is typically catalyzed by alcohol and aldehyde dehydrogenases. nih.govchemicalbook.com
In Escherichia coli engineered to produce 4-HB from 1,4-BDO, the process is dependent on the cofactor NAD. nih.gov Studies have shown that overexpressing enzymes involved in NAD synthesis, such as nicotinic acid phosphoribosyltransferase (PncB) and nicotinamide (B372718) adenine (B156593) dinucleotide synthetase (NadE), can significantly increase the conversion rate of 1,4-BDO to 4-HB. nih.gov This highlights the importance of cofactor availability in optimizing enzymatic transformations.
The identification and quantification of intermediates like 4-hydroxybutyrate are crucial for understanding the kinetics and bottlenecks in the metabolic pathway. nih.gov This knowledge is essential for metabolic engineering efforts aimed at enhancing the production of desired compounds from 1,4-butanediol or, conversely, improving its degradation. acs.orgresearchgate.net
Tracing the Metabolic Fate of the Pyridyl-13C6 Moiety
The use of 1-(3-Pyridyl-13C6)-1,4-butanediol, an isotopically labeled version of a metabolite of the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), is critical for elucidating the complex metabolic pathways of tobacco alkaloids. researchgate.netnih.gov The stable 13C label on the pyridine (B92270) ring allows researchers to trace the journey of this chemical entity through various biological systems, identifying its transformations, degradation products, and potential integration into endogenous molecules without the confounding signals from other carbon sources. As 1-(3-Pyridyl)-1,4-butanediol is a downstream metabolite of NNK, its metabolic fate is intrinsically linked to the broader biotransformation pathways established for nicotine (B1678760) and its derivatives. researchgate.net
Pathways of Pyridine Ring Transformation and Degradation
The pyridyl-13C6 moiety of the compound undergoes several key transformations, which vary significantly between mammalian and microbial systems. In mammals, the focus is on modification for excretion, whereas microorganisms have evolved pathways to completely degrade the ring structure.
In mammalian systems, the metabolism of the pyridine ring from NNK and its derivatives primarily involves two major pathways: pyridine N-oxidation and α-carbon hydroxylation. researchgate.net Pyridine N-oxidation, resulting in metabolites like 4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone (NNK-N-oxide), is generally considered a detoxification pathway, facilitating excretion. nih.gov Conversely, α-hydroxylation is a bioactivation step that can lead to the formation of reactive intermediates capable of pyridyloxobutylating DNA, a critical event in chemical carcinogenesis. pmiscience.comresearchgate.net Another significant transformation is glucuronidation, where glucuronic acid is attached to the molecule to increase water solubility and facilitate its removal from the body. researchgate.net
Microbial degradation, however, presents a more destructive fate for the pyridine ring. Various bacteria isolated from soil and sewage can utilize pyridine compounds as their sole source of carbon and energy. asm.orgnih.gov These organisms employ enzymatic strategies to cleave the stable aromatic ring. For instance, some bacterial pathways initiate degradation by hydroxylating the ring to form pyridinediols, such as pyridine-2,5-diol. nih.gov In some Arthrobacter species, the ring is cleaved to yield metabolites like formamide (B127407) and succinate semialdehyde. asm.org Other bacteria, such as Ochrobactrum sp., degrade the pyridine ring through a series of intermediates including 6-hydroxynicotine and 2,5-dihydroxypyridine (B106003) (2,5-DHP), ultimately breaking it down into fundamental molecules like fumaric acid. nih.gov
| Organism Type | Primary Metabolic Pathway | Key Intermediates/Products | Metabolic Outcome |
| Mammals | Pyridine N-oxidation | NNK-N-oxide | Detoxification & Excretion |
| α-Hydroxylation | Diazohydroxides | Bioactivation (Carcinogenesis) | |
| Glucuronidation | NNAL-Glucuronide | Detoxification & Excretion | |
| Microorganisms | Ring Hydroxylation & Cleavage | Pyridine-2,5-diol, 2,5-DHP | Degradation for Nutrients |
| VPP Pathway | 6-Hydroxynicotine, HSP | Degradation for Nutrients | |
| Direct Ring Cleavage | Formamide, Succinate Semialdehyde | Degradation for Nutrients |
Contribution to Biosynthetic Processes and Integration into Endogenous Metabolites
The integration of the 13C-labeled carbons from the pyridine ring into endogenous metabolites depends entirely on the metabolic capabilities of the organism.
In mammals, the metabolic pathways for pyridine alkaloids are geared towards detoxification and excretion rather than degradation and biosynthesis. The pyridine ring itself is not known to be broken down and re-utilized for the synthesis of endogenous compounds. The primary fate is modification (e.g., oxidation, glucuronidation) and removal. researchgate.netresearchgate.net
Conversely, the complete catabolism of the pyridine ring by certain microorganisms leads to the formation of central metabolites. asm.orgnih.gov For example, the degradation pathway that produces succinic acid and fumaric acid directly feeds these 13C-labeled molecules into the tricarboxylic acid (TCA) cycle. asm.orgnih.gov Once in the TCA cycle, these labeled carbons can be used for energy production (ATP synthesis) or as precursors for the biosynthesis of a wide range of endogenous molecules, including amino acids, glucose (via gluconeogenesis), and other essential cellular components. This allows stable isotope tracing to quantify the flux of carbon from the xenobiotic pyridine compound into the core metabolic networks of the cell.
Dynamic Metabolic Analysis and Pathway Regulation Studies
The use of isotopically labeled compounds like this compound is instrumental in dynamic studies that investigate the kinetics and regulation of metabolic pathways in real-time. These analyses provide insights into how the rate of metabolism is controlled and how it influences physiological outcomes.
Dynamic metabolic studies in rats, using techniques such as online microdialysis coupled with mass spectrometry, have successfully monitored the real-time concentrations of nicotine and its various metabolites in the brain. nih.gov Such studies demonstrate a direct correlation between the rate of nicotine metabolism and its local effects on neurotransmitter release. For example, inhibiting the activity of key metabolic enzymes like CYP2B1 leads to a significant increase in the brain's nicotine concentration and a corresponding decrease in the formation of metabolites such as nicotine-N-oxide. nih.gov This highlights the crucial regulatory role these enzymes play in controlling the pharmacokinetic and pharmacodynamic profile of pyridyl compounds.
| Study Type | Model System | Key Findings | Implication |
| Pharmacokinetic Analysis | Rat Brain (in vivo) | Inhibition of CYP enzymes alters metabolite profiles and enhances nicotine's neurological effects. nih.gov | Metabolic rate, controlled by enzymes, is a key regulator of drug effect and clearance. |
| Transcriptomic Analysis | Nicotiana tabacum | Knockdown of nicotine synthesis regulators affects a wide range of stress and metabolic genes. nih.govfrontiersin.org | Pyridine alkaloid metabolism is co-regulated with broad physiological networks. |
Impact of Genetic and Environmental Factors on Labeled Compound Metabolism
The metabolism of the pyridyl-13C6 moiety is not uniform across all individuals or conditions. It is significantly influenced by a combination of genetic predispositions and external environmental factors.
Genetic Factors: In humans, the most critical genetic determinant for the metabolism of nicotine and its derivatives is the polymorphism of the Cytochrome P450 2A6 (CYP2A6) gene. nih.govpharmgkb.org CYP2A6 is the primary enzyme responsible for the oxidation of nicotine to cotinine (B1669453) and plays a role in the metabolism of NNK. pharmgkb.orgnih.gov The gene is highly polymorphic, with different alleles resulting in varying enzyme activity. Individuals can be classified as slow, normal, or fast metabolizers based on their CYP2A6 genotype. nih.gov For example, individuals with null alleles like CYP2A64/CYP2A64 have impaired nicotine metabolism. nih.gov These genetic differences directly impact the clearance rate of pyridine alkaloids and the level of exposure to their carcinogenic metabolites.
Environmental Factors: A variety of environmental and dietary factors can also modulate the metabolic pathways of the labeled compound.
Dietary Components: Certain foods can alter enzyme activity. For example, grapefruit juice is known to inhibit CYP enzymes, which would slow down the metabolism of pyridine compounds. nih.gov Conversely, watercress consumption has been shown to induce UDP-glucuronosyltransferase (UGT) enzymes, enhancing the glucuronidation and clearance of nicotine metabolites. nih.gov
Tobacco Use: The act of smoking itself can induce the activity of certain metabolic enzymes, altering the way its own components are processed. nih.gov Furthermore, metabolic profiling of tobacco users reveals systemic effects, including widespread changes in lipid, amino acid, and xenobiotic metabolism pathways, creating a different metabolic background compared to non-users. nih.gov
Environmental Context: The broader environment also plays a role. Tobacco cultivation contributes to deforestation, and the disposal of tobacco products, including e-cigarettes, leads to environmental pollution with nicotine and other toxic chemicals. truthinitiative.org This contamination fosters environments where microbial degradation pathways become ecologically significant for breaking down these pyridine-based pollutants. truthinitiative.org
| Factor | Specific Example | Effect on Pyridine Metabolism |
| Genetic | CYP2A6 gene polymorphisms nih.govnih.gov | Determines slow, normal, or fast metabolism rate, affecting drug clearance and toxin exposure. |
| Environmental (Diet) | Grapefruit Juice nih.gov | Inhibits CYP enzymes, slowing metabolic clearance. |
| Watercress nih.gov | Induces UGT enzymes, accelerating glucuronidation and clearance. | |
| Environmental (Lifestyle) | Tobacco Smoking nih.gov | Induces metabolic enzymes and causes broad changes in lipid and amino acid metabolism. |
| Environmental (Pollution) | Soil/Water Contamination truthinitiative.org | Creates selective pressure for microorganisms to evolve pyridine degradation pathways. |
Advanced Analytical Techniques for Comprehensive Analysis of 13c Labeled Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Enrichment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and connectivity of atoms within a molecule. In the context of ¹³C-labeled metabolites, NMR is particularly valuable for determining the specific position of the ¹³C labels within the molecule, a capability that is often challenging with mass spectrometry alone. nih.govnih.gov
¹³C-NMR spectroscopy directly detects the ¹³C nuclei, and the chemical shift of each carbon provides information about its local chemical environment. nih.govfrontiersin.org By comparing the ¹³C-NMR spectrum of a labeled metabolite with that of its unlabeled counterpart, the positions of the ¹³C labels can be unambiguously assigned. frontiersin.org Furthermore, the coupling between adjacent ¹³C atoms (¹³C-¹³C coupling) can be observed in highly enriched samples, providing direct evidence of the connectivity of the carbon skeleton. nih.gov
Applications of NMR in the analysis of 1-(3-Pyridyl-¹³C₆)-1,4-butanediol:
Positional Isotopomer Analysis: Determines which specific carbon atoms in the butanediol (B1596017) molecule are labeled with ¹³C. nih.govresearchgate.net
Structural Elucidation: Confirms the chemical structure of the metabolite.
Flux Analysis: Provides complementary information to MS-based methods for a more comprehensive understanding of metabolic pathways.
Interactive Table: NMR Techniques for ¹³C-Metabolite Analysis
| NMR Experiment | Information Obtained | Relevance for 1-(3-Pyridyl-¹³C₆)-1,4-butanediol |
| ¹³C-NMR | Chemical shifts of ¹³C atoms. | Identifies the labeled positions in the butanediol carbon chain and the pyridyl ring. |
| ¹H-NMR | Proton chemical shifts and couplings. | Provides structural information and can show ¹³C-satellites for labeled positions. |
| HSQC | Correlation between directly bonded ¹H and ¹³C atoms. | Assigns proton signals to their corresponding carbon atoms. |
| HMBC | Correlation between ¹H and ¹³C atoms over 2-3 bonds. | Establishes long-range connectivity within the molecule. |
| INADEQUATE | Correlation between adjacent ¹³C atoms. | Directly maps out the carbon skeleton of the labeled butanediol. |
13C NMR Spectroscopy for Carbon Skeleton Analysis and Isotopic Enrichment Assessment
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a cornerstone technique for the analysis of 13C-labeled metabolites. nih.gov Its primary strength lies in its ability to provide direct, quantitative information about the specific positions of 13C atoms within a molecule's carbon skeleton. nih.gov Unlike proton (1H) NMR, the large chemical shift dispersion (typically up to 200 ppm) in 13C NMR spectra minimizes signal overlap, facilitating the identification of individual carbon atoms, including quaternary carbons that are not directly bonded to protons. acs.org
The process involves the infusion of a 13C-labeled substrate, followed by the detection of the labeled metabolites. nih.gov The resulting 13C enrichment can be accurately measured, providing insights into the activity of various metabolic pathways. nih.govnih.govacs.org For instance, the analysis of 13C isotopomers, which are molecules differing only in the position of their isotopes, can reveal the relative contributions of different metabolic routes. nih.gov This is achieved by observing the splitting of 13C signals due to scalar J-coupling with adjacent 13C nuclei, which provides information about the connectivity of the carbon backbone. nih.gov
Recent advancements in NMR hardware have significantly improved the sensitivity of these methods, making it possible to analyze the 13C labeling of metabolites like proteinogenic amino acids for metabolic flux analysis. nih.gov The ability to obtain quantitative positional information on the 13C labeling status is a key advantage of this technique. nih.gov
Two-Dimensional NMR Techniques (e.g., 1H,13C-HSQC, HMBC) for Carbon-Carbon and Carbon-Proton Connectivity Mapping
To further unravel the complex structures of metabolites and their isotopic labeling patterns, two-dimensional (2D) NMR techniques are employed. These methods provide correlational data between different nuclei, offering a more detailed picture of molecular connectivity.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a powerful experiment for determining direct one-bond correlations between protons and carbons. columbia.educolumbia.edu In an HSQC spectrum, one axis represents the proton chemical shifts, and the other represents the carbon chemical shifts, with cross-peaks indicating a direct bond between a specific proton and carbon. columbia.edu This technique is significantly more sensitive than 1D 13C NMR and is invaluable for assigning carbon signals based on their attached protons. columbia.edunih.gov Edited HSQC can further distinguish between CH, CH2, and CH3 groups. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information on longer-range couplings, typically over two to three bonds, between protons and carbons. columbia.educolumbia.edulibretexts.org This is crucial for establishing the connectivity of the entire carbon skeleton, especially for identifying quaternary carbons and linking different functional groups within a molecule. columbia.edunih.gov The absence of a one-bond correlation in HMBC spectra complements the information obtained from HSQC. columbia.edu By combining HSQC and HMBC data, a comprehensive map of the carbon-proton framework can be constructed, which is essential for the de novo identification of unknown metabolites or for confirming the structure of labeled compounds like 1-(3-Pyridyl-13C6)-1,4-butanediol. frontiersin.orgresearchgate.net
The integration of these 2D NMR techniques allows for a detailed reconstruction of the molecule's structure and the precise localization of the 13C labels.
Isotope Ratio Monitoring by NMR (irm-NMR / SNIF-NMR) for Position-Specific Isotope Abundance Determination
Isotope Ratio Monitoring by Nuclear Magnetic Resonance (irm-NMR), also known as Site-Specific Natural Isotope Fractionation by NMR (SNIF-NMR), is a specialized technique used to determine the abundance of isotopes at specific positions within a molecule. wikipedia.orgnih.gov This method can measure subtle differences in isotopic content, providing a unique isotopic fingerprint of a compound. wikipedia.org
While initially developed for determining deuterium/hydrogen ratios (2H-SNIF-NMR), the methodology has been extended to carbon-13 (13C-SNIF-NMR). wikipedia.orgnih.gov It allows for the accurate determination of the 13C/12C ratio at each specific carbon site in a molecule. wikipedia.orgnih.gov This position-specific isotope abundance information is highly valuable for understanding the biosynthetic pathways and origins of a compound. nih.gov
The technique has been officially recognized by international bodies for food authenticity analysis, demonstrating its robustness and reliability. wikipedia.org For a labeled compound like this compound, irm-NMR could be used to verify the specific enrichment at each of the six labeled carbon atoms in the pyridyl ring, confirming the integrity of the labeling. The method is sensitive to systematic errors, so careful experimental procedures are required to ensure accurate results. nih.gov
Dissolution Dynamic Nuclear Polarization (dDNP NMR) for Real-Time Observation of Metabolic Transformations
A major limitation of conventional NMR spectroscopy is its relatively low sensitivity, which often necessitates long acquisition times, making it unsuitable for monitoring rapid metabolic processes in real-time. nih.govnih.gov Dissolution Dynamic Nuclear Polarization (dDNP) is a hyperpolarization technique that overcomes this limitation by dramatically enhancing the NMR signal intensity by several orders of magnitude. news-medical.netnationalmaglab.org
The dDNP process involves polarizing nuclear spins, such as 13C, at very low temperatures (around 1 K) and in a high magnetic field, using microwave irradiation to transfer the high polarization of electron spins from a stable radical to the target nuclei. nih.govcopernicus.org The hyperpolarized sample is then rapidly dissolved and transferred to an NMR spectrometer for analysis in the liquid state. nih.govcopernicus.org This results in a massive signal enhancement, enabling the real-time observation of metabolic transformations of 13C-labeled substrates. nih.govnews-medical.net
This technique has been successfully used to monitor enzymatic reactions and metabolic pathways in real-time, providing kinetic information that is inaccessible with conventional NMR methods. nih.govnih.gov For a compound like this compound, dDNP-NMR could be used to trace its metabolic fate in a biological system, observing the appearance of downstream metabolites in real-time and providing insights into the kinetics of the involved enzymatic reactions. The hyperpolarized signal is transient, lasting for a few minutes, which defines the time window for the real-time experiment. nationalmaglab.org
Chromatographic Separation Techniques (e.g., HPLC, GC) for Metabolite Profiling
While NMR spectroscopy provides detailed structural information, complex biological samples often contain a multitude of metabolites, leading to spectral overlap even in 2D NMR. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are therefore essential for separating individual metabolites before their detection, a process known as metabolite profiling.
When coupled with mass spectrometry (MS), these techniques become powerful tools for analyzing 13C-labeled metabolites. shimadzu.comnih.gov For instance, in 13C-metabolic flux analysis, HPLC can be used to monitor the time-course of nutrient uptake and product secretion in the culture medium. shimadzu.com GC-MS is particularly well-suited for the analysis of volatile and thermally stable metabolites, often after a derivatization step to increase their volatility. nih.gov
The use of 13C-labeled internal standards, including the fully labeled metabolome of an organism, can significantly improve the accuracy of quantification and the reliability of compound annotation in LC-MS based metabolomics. acs.orgresearchgate.net For the analysis of this compound and its potential downstream metabolites, a combination of HPLC or GC for separation, followed by MS for detection and quantification of the 13C-labeled species, would be a crucial part of a comprehensive analytical workflow. This approach allows for the resolution of isomeric monosaccharides and other complex mixtures. biorxiv.org
Integration of Analytical Data with Computational Tools and Bioinformatics for Flux Modeling and Pathway Reconstruction
The vast amount of data generated by advanced analytical techniques requires the use of computational tools and bioinformatics for meaningful interpretation. mdpi.comnih.gov This is particularly true for 13C-metabolic flux analysis (13C-MFA), where the goal is to quantify the rates of metabolic reactions within a network. ethz.ch
The workflow typically involves several steps:
Data Acquisition: Experimental data, including 13C labeling patterns from NMR or MS and physiological data like substrate uptake and product secretion rates, are collected. shimadzu.comnih.gov
Metabolic Network Model: A stoichiometric model of the relevant metabolic pathways is constructed, often based on genomic and biochemical information from databases like KEGG and MetaCyc. mdpi.comoup.com
Flux Estimation: Computational software is used to estimate the intracellular metabolic fluxes by fitting the experimental data to the metabolic model. shimadzu.comethz.ch These tools use algorithms to find the flux distribution that best explains the observed labeling patterns.
Pathway Reconstruction and Analysis: The calculated fluxes provide a quantitative understanding of the metabolic phenotype, allowing for the identification of active and inactive pathways, the determination of metabolic branch points, and the reconstruction of metabolic pathways. oup.comfrontiersin.org
Data Tables
Table 1: Key 2D NMR Techniques for 13C-Labeled Metabolite Analysis
| Technique | Information Provided | Key Advantage for this compound Analysis |
| 1H,13C-HSQC | Direct one-bond proton-carbon correlations. columbia.edu | Confirms the direct attachment of protons to the 13C-labeled carbon atoms in the pyridyl ring and the butanediol chain. |
| 1H,13C-HMBC | Long-range (2-3 bond) proton-carbon correlations. columbia.edu | Establishes the connectivity between the pyridyl ring and the butanediol chain and helps in assigning quaternary carbons. |
Table 2: Advanced NMR Techniques for Dynamic and Positional Isotope Analysis
| Technique | Principle | Application to this compound |
| irm-NMR / SNIF-NMR | Measures position-specific isotope ratios. wikipedia.org | Quantifies the precise 13C enrichment at each of the six labeled positions in the pyridyl ring. |
| dDNP NMR | Hyperpolarization enhances NMR signal by orders of magnitude. news-medical.net | Enables real-time tracking of the metabolic conversion of the compound and its downstream metabolites. |
Research Paradigms and Experimental Models Utilizing 1 3 Pyridyl 13c6 1,4 Butanediol
Application in Microbial Systems for Metabolic Engineering and Biosynthesis Optimization
In the realm of microbial biotechnology, stable isotope tracers are indispensable for metabolic engineering and optimizing the biosynthesis of valuable chemicals. The use of labeled compounds like 1-(3-Pyridyl-¹³C₆)-1,4-butanediol is critical for quantifying metabolic fluxes and identifying bottlenecks in engineered pathways, thereby guiding strain improvement strategies.
Metabolic engineering of model organisms is a cornerstone for the sustainable production of chemicals. researchgate.netnih.govnih.govnih.gov Scientists have successfully engineered strains of Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas putida for the production or degradation of butanediols. researchgate.netnih.govillinois.edu
In E. coli, researchers have established novel biocatalytic routes for the direct production of 1,4-butanediol (B3395766) (BDO) from renewable feedstocks like glucose. researchgate.netnih.govsigmaaldrich.com This involves introducing heterologous genes to create a synthetic pathway from common metabolic intermediates. researchgate.net For instance, a systems-based metabolic engineering approach, guided by a genome-scale metabolic model, was used to enhance the anaerobic operation of the oxidative tricarboxylic acid (TCA) cycle, which generates the necessary reducing power for the BDO pathway. researchgate.netnih.gov Such engineered strains of E. coli have been shown to produce up to 18 g/L of BDO. researchgate.netnih.gov Similarly, pathways have been engineered in E. coli for the production of (R)-1,3-butanediol. nih.govnih.gov
In Saccharomyces cerevisiae, a widely used industrial host, engineering efforts have focused on producing enantiopure (2R,3R)-butanediol. illinois.edu By inactivating native pyruvate (B1213749) decarboxylases and introducing a BDO biosynthetic pathway, researchers created a strain that could produce over 100 g/L of (2R,3R)-butanediol from a mix of glucose and galactose. illinois.edu
Conversely, Pseudomonas putida KT2440 has been engineered for its ability to utilize BDO as a carbon source, which is significant for the up-cycling of plastic waste. nih.gov The degradation process in P. putida was found to involve β-oxidation and the glyoxylate (B1226380) cycle. nih.gov In all these models, 1-(3-Pyridyl-¹³C₆)-1,4-butanediol would serve as a tracer to follow the metabolic fate of the butanediol (B1596017) carbon skeleton, confirming pathway activity and quantifying flux through specific reactions.
Table 1: Examples of Engineered Model Organisms for Butanediol Metabolism
| Organism | Target Compound | Engineering Strategy | Reported Titer/Yield |
|---|---|---|---|
| Escherichia coli | 1,4-Butanediol | Introduction of a synthetic pathway from α-ketoglutarate; enhancement of the oxidative TCA cycle. researchgate.netnih.gov | 18 g/L researchgate.netnih.gov |
| Escherichia coli | (R)-1,3-Butanediol | Expression of a three-step heterologous pathway from pyruvate; reduction of by-products. nih.gov | 2.4 g/L nih.gov |
| Saccharomyces cerevisiae | (2R,3R)-Butanediol | Inactivation of pyruvate decarboxylases; overexpression of a BDO biosynthetic pathway. illinois.edu | >100 g/L illinois.edu |
| Pseudomonas putida | 1,4-Butanediol (utilization) | Atmospheric pressure room temperature plasma (ARTP) mutation and adaptive laboratory evolution. nih.gov | Enhanced utilization capability. nih.gov |
Adaptive Laboratory Evolution (ALE) is a powerful technique used to improve microbial phenotypes, such as tolerance to and production of specific chemicals, through repeated cycles of growth and selection under defined stress conditions. dtu.dkd-nb.infonih.gov This method has been successfully applied to enhance the capabilities of microbial hosts relevant to butanediol metabolism. nih.govdtu.dk
One study utilized a combination of mutagenesis and ALE to improve the ability of Pseudomonas putida KT2440 to utilize 1,4-butanediol as a sole carbon source. nih.gov By subjecting the bacterium to atmospheric pressure room temperature plasma (ARTP) to induce mutations and then culturing it serially in a medium containing BDO, researchers isolated a mutant strain, P. putida NB10, with significantly enhanced BDO degradation capabilities. nih.gov
In another application, ALE was used to generate strains of E. coli with increased tolerance to various chemicals, including 2,3-butanediol (B46004). dtu.dk The evolved strains not only showed increased tolerance but, in some cases, also demonstrated improved production of the target chemical when the corresponding biosynthetic pathway was introduced. dtu.dk Whole-genome sequencing of these evolved isolates revealed that tolerance mechanisms often involved mutations in genes related to regulatory functions, cell wall biosynthesis, and transport. dtu.dk For instance, in strains evolved for 2,3-butanediol tolerance, mutations were identified in the relA gene. dtu.dk The use of 1-(3-Pyridyl-¹³C₆)-1,4-butanediol in such ALE experiments would allow for precise quantification of the rate of utilization or production, providing a clear metric for selecting the best-evolved strains.
Table 2: Genes Mutated in E. coli During Adaptive Laboratory Evolution for Chemical Tolerance
| Chemical Stress Condition | Gene with Identified Mutations | Function of Gene Product |
|---|---|---|
| Glutarate | kgtP | α-ketoglutarate permease dtu.dk |
| Adipate | kgtP | α-ketoglutarate permease dtu.dk |
| Isobutyrate | pykF | Pyruvate kinase I dtu.dk |
| 2,3-Butanediol | relA | GTP pyrophosphokinase (stringent response) dtu.dk |
In Vitro and Ex Vivo Cell Culture Models for Investigating Biochemical Processes
In vitro and ex vivo cell culture models are essential for studying biochemical processes at the cellular level, providing controlled environments to investigate metabolism, transport, and cytotoxicity. researchgate.netresearchgate.net While specific studies employing 1-(3-Pyridyl-¹³C₆)-1,4-butanediol in such systems are not widely documented, the established models are well-suited for such investigations.
For example, immortalized human cell lines like the TR146 buccal cell line are used to create in vitro models that mimic biological barriers. researchgate.net These models are valuable for studying the permeability and absorption of various compounds. researchgate.net Similarly, ex vivo models using tissues like porcine buccal mucosa in Ussing chambers provide a platform that closely resembles the in vivo situation, and studies have shown a good correlation between these ex vivo results and in vivo findings. researchgate.net
In the context of 1-(3-Pyridyl-¹³C₆)-1,4-butanediol, these cell culture systems could be used to:
Trace the uptake and metabolic conversion of the compound within specific human or animal cell types.
Investigate the mechanisms of transport across epithelial layers.
Identify metabolites formed from the compound by cellular enzymes, which can be detected and quantified using mass spectrometry.
Such experiments would provide crucial data on how the compound is processed in mammalian cells, complementing the findings from microbial systems.
Integration with Multi-Omics Data (Genomics, Transcriptomics, Proteomics, Fluxomics) for Systems-Level Understanding
To gain a comprehensive, systems-level understanding of cellular responses, data from isotopic tracing experiments are often integrated with multi-omics data. researchgate.net This approach connects changes in the genetic blueprint (genomics) to gene expression (transcriptomics), protein synthesis (proteomics), and metabolic activity (fluxomics).
The study on BDO degradation in P. putida provides a clear example of this integrated approach. nih.gov After isolating an improved strain via ALE, the researchers performed whole-genome resequencing to identify the specific mutations responsible for the enhanced phenotype. nih.gov This was combined with transcriptome analysis (RNA-seq) to understand how gene expression patterns differed between the wild-type and the evolved strain when grown on BDO. nih.gov This multi-omics analysis revealed that an imbalance between the key intermediates acetyl-CoA and glycolyl-CoA, along with the accumulation of cytotoxic aldehydes, limited BDO metabolism in the original strain. nih.gov
Fluxomics, or metabolic flux analysis (MFA), is the specific field that uses isotopic tracers like 1-(3-Pyridyl-¹³C₆)-1,4-butanediol to quantify the rates of metabolic reactions. nih.govresearchgate.netnih.gov By introducing the ¹³C-labeled substrate and measuring the distribution of the ¹³C atoms in downstream metabolites, researchers can calculate the flux through various interconnected pathways. nih.govresearchgate.net When this flux data is integrated with genomic, transcriptomic, and proteomic data, it provides a powerful, multi-layered view of how genetic modifications lead to changes in gene expression, protein levels, and, ultimately, the desired metabolic output. researchgate.net
Design of Isotopic Tracing Experiments for Dynamic Metabolic Analysis
The design of an isotopic tracing experiment is critical for obtaining accurate and informative data for dynamic metabolic analysis. nih.govresearchgate.netyoutube.com The fundamental principle is to supply a ¹³C-labeled substrate to a biological system and track the incorporation of the heavy isotope into various metabolites over time. youtube.com
A typical experimental design using 1-(3-Pyridyl-¹³C₆)-1,4-butanediol would involve the following steps:
Tracer Selection: The choice of 1-(3-Pyridyl-¹³C₆)-1,4-butanediol allows for the tracking of the six carbon atoms of the pyridine (B92270) ring. This is particularly useful for distinguishing the fate of this part of the molecule.
Culturing: Microbial or mammalian cells are cultured in a defined medium where the standard carbon source is replaced, in whole or in part, by the isotopically labeled compound. The system is allowed to reach an isotopic steady state, where the labeling patterns in intracellular metabolites become stable. nih.gov
Sample Collection and Metabolite Extraction: At various time points, samples are collected, and metabolic activity is rapidly quenched. Intracellular and extracellular metabolites are then extracted.
Analysis: The isotopic labeling patterns of the extracted metabolites are analyzed, most commonly using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govyoutube.com The mass spectrometer detects the shift in mass caused by the presence of ¹³C atoms, allowing for the determination of the mass isotopomer distribution for each metabolite. youtube.com
Flux Calculation: The measured mass isotopomer distributions, along with a stoichiometric model of the metabolic network, are fed into computational software to calculate the intracellular metabolic fluxes. nih.govresearchgate.net
This type of ¹³C-metabolic flux analysis (MFA) provides a quantitative snapshot of the cell's metabolic state, revealing how carbon is routed through central metabolism and identifying the most active pathways under specific conditions. researchgate.netnih.gov
Future Prospects and Emerging Research Frontiers for 13c Labeled Pyridyl Butanediol Derivatives
Development of Novel Synthetic Routes for More Complex and Selectively Labeled Analogues
The synthesis of isotopically labeled compounds is a cornerstone of metabolic research. nih.govspringernature.comscilit.com For 1-(3-Pyridyl-13C6)-1,4-butanediol, the key challenge lies in the efficient and selective incorporation of six ¹³C atoms into the pyridine (B92270) ring. Future research will likely focus on developing more versatile and efficient synthetic strategies to create a wider array of labeled analogues.
Current synthetic methodologies for unlabeled 1,4-butanediol (B3395766) include the Reppe process, which utilizes acetylene (B1199291) and formaldehyde (B43269), and the hydrogenation of maleic anhydride (B1165640). chemicalbook.comgoogle.com The synthesis of pyridyl derivatives often involves condensation or cross-coupling reactions. rsc.orgnih.gov A recent strategy for creating labeled pyridines involves a nitrogen isotope exchange based on a Zincke activation, which could be adapted for carbon isotopes. chemrxiv.orgnih.gov
Future synthetic endeavors may explore:
Modular Synthesis: Developing synthetic routes that allow for the late-stage introduction of the ¹³C-labeled pyridine ring or the butanediol (B1596017) side chain. This would enable the creation of a library of derivatives with varied substitution patterns on either moiety.
Selective Labeling: Advancing techniques to allow for the placement of ¹³C atoms at specific, chosen positions within the pyridine ring, not just uniform labeling. This would provide finer detail in tracking metabolic rearrangements.
Biosynthetic Approaches: Engineering microorganisms to produce 1,4-butanediol and other C4-C5 chemicals from renewable feedstocks like sugars. umn.edu Integrating a biosynthetic pathway for the pyridyl moiety could offer a more sustainable and potentially more efficient route to complex labeled compounds.
These advancements will be crucial for synthesizing probes to investigate a broader range of metabolic questions with greater precision.
Advanced Computational Modeling for Predictive Metabolism and Pathway Design
Computational tools are becoming indispensable for predicting the metabolic fate of xenobiotics, thereby guiding experimental design and reducing reliance on resource-intensive laboratory studies. nih.govacs.orgnih.gov For a compound like this compound, these models can predict potential sites of metabolism (SOMs) and the structures of resulting metabolites.
Several computational approaches are available, which can be broadly categorized as ligand-based or structure-based. acs.org
Ligand-Based Methods: These use the structure of the compound itself to predict metabolism. This includes expert systems with knowledge-based rules and machine learning models trained on large datasets of known metabolic transformations.
Structure-Based Methods: These models consider the three-dimensional structure of metabolizing enzymes, such as cytochrome P450 (CYP) isoforms, and how the substrate (the labeled compound) fits into the active site. nih.govmoldiscovery.com
A number of software platforms are used for these predictions:
The presence of the ¹³C label does not fundamentally change the predicted metabolic pathways, but it provides a clear analytical signal to confirm or refute the computational predictions experimentally. Future research will focus on integrating stable isotope labeling data directly into metabolic modeling software. This will allow for the refinement of predictive algorithms by comparing predicted metabolite profiles with experimentally observed ¹³C-labeled metabolites, leading to more accurate and reliable in silico tools for metabolic pathway design.
Expansion of Applications in Untargeted Metabolomics and Novel Pathway Discovery
Untargeted metabolomics aims to measure all small molecules in a biological sample to gain a comprehensive snapshot of the metabolic state. nih.govmdpi.com A major challenge in this field is the confident identification of thousands of detected peaks, many of which can be analytical artifacts or previously unknown compounds. nih.govosti.gov
The use of ¹³C-labeled compounds like this compound offers a powerful solution to this problem. By introducing a known, labeled compound, researchers can:
Trace Metabolic Fates: Track the appearance of the ¹³C label in downstream metabolites, which will exhibit a characteristic mass shift. youtube.com This allows for the unambiguous identification of metabolites derived from the parent compound.
Improve Compound Annotation: The known number of ¹³C atoms (six in this case) in the labeled fragment provides a strong constraint for determining the molecular formula of novel metabolites. rsc.org
Discover New Pathways: By observing the transfer of the ¹³C label to unexpected molecules, researchers can uncover novel biochemical transformations and pathways. osti.gov This approach turns an untargeted experiment into a hypothesis-generating tool for pathway discovery.
Future applications will likely involve combining ¹³C tracing with advanced analytical platforms like high-resolution mass spectrometry and sophisticated data analysis workflows. nih.gov Software tools like Escher-Trace are being developed to help visualize stable isotope tracing data within the context of metabolic maps, facilitating the interpretation of complex labeling patterns. escholarship.org This will enable a more systematic exploration of the metabolic landscape and the discovery of previously uncharacterized biochemical pathways related to pyridyl compounds.
Innovative Approaches for In Vivo Metabolic Tracing with Enhanced Spatial and Temporal Resolution
Understanding where and when metabolism occurs within a living organism is crucial for linking biochemical processes to physiological outcomes. Stable isotope tracing with compounds like this compound is increasingly being used to study metabolism directly in vivo. springernature.comnih.gov Emerging technologies are now providing unprecedented detail on the spatial and temporal dynamics of metabolism.
Mass Spectrometry Imaging (MSI) is a label-free technique that maps the spatial distribution of hundreds of molecules directly from a tissue section. youtube.com When combined with ¹³C labeling, MSI can visualize the distribution of the parent compound and its labeled metabolites within the intricate architecture of a tissue. nih.govnih.gov This allows researchers to see which cell types or anatomical structures are actively metabolizing the compound.
Advanced NMR Techniques , such as high-speed tracer analysis of metabolism (HS-TrAM), are reducing the time required to acquire detailed spectral data. nih.gov This opens the door to real-time tracing of metabolic processes in vivo. Hyperpolarization techniques can dramatically increase the NMR signal of ¹³C-labeled compounds, making it possible to detect them with high sensitivity and temporal resolution in living organisms. nih.gov
Mentioned Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
